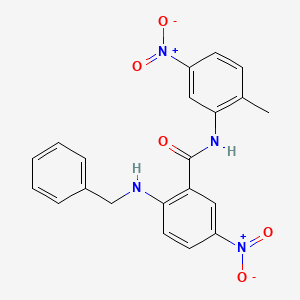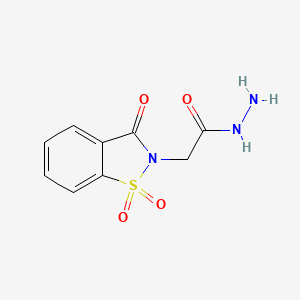![molecular formula C20H19F3N4O4S B12477901 4-methoxy-3-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12477901.png)
4-methoxy-3-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-METHOXY-3-NITROBENZOYL)-1-[2-(PYRROLIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXY-3-NITROBENZOYL)-1-[2-(PYRROLIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 4-methoxy-3-nitrobenzoic acid, is converted to its corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Coupling with Thiourea: The acyl chloride intermediate is then reacted with thiourea in the presence of a base such as triethylamine (TEA) to form the desired thiourea derivative.
Introduction of the Pyrrolidinyl and Trifluoromethyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Amine Derivatives: Formed through reduction of the nitro group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic systems for various organic transformations.
Materials Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Drug Development:
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it useful in the development of new antibiotics.
Cancer Research:
Industry
Agriculture: The compound may be used as a pesticide or herbicide.
Polymer Science:
Mechanism of Action
The mechanism of action of 3-(4-METHOXY-3-NITROBENZOYL)-1-[2-(PYRROLIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiourea Derivatives: Compounds with similar thiourea structures.
Nitrobenzoyl Compounds: Compounds with similar nitrobenzoyl groups.
Pyrrolidinyl Compounds: Compounds with similar pyrrolidinyl groups.
Uniqueness
The uniqueness of 3-(4-METHOXY-3-NITROBENZOYL)-1-[2-(PYRROLIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA lies in its combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H19F3N4O4S |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
4-methoxy-3-nitro-N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C20H19F3N4O4S/c1-31-17-7-4-12(10-16(17)27(29)30)18(28)25-19(32)24-14-11-13(20(21,22)23)5-6-15(14)26-8-2-3-9-26/h4-7,10-11H,2-3,8-9H2,1H3,(H2,24,25,28,32) |
InChI Key |
MXOCYHMSXKRDTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B12477831.png)
![N'-[(1E)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-(2-methyl-1H-indol-3-yl)acetohydrazide](/img/structure/B12477832.png)

![2-[4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-1-(piperidin-1-yl)ethanone](/img/structure/B12477839.png)
![methyl N-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenylalaninate](/img/structure/B12477842.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorobenzyl)methanamine](/img/structure/B12477846.png)
![4-[({3-Bromo-4-[(4-chlorobenzyl)oxy]benzyl}amino)methyl]benzoic acid](/img/structure/B12477855.png)

![2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol](/img/structure/B12477867.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B12477875.png)
![N-(2-chloro-4-nitrophenyl)-2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12477883.png)

![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B12477894.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B12477906.png)
